AZD1979

Vue d'ensemble

Description

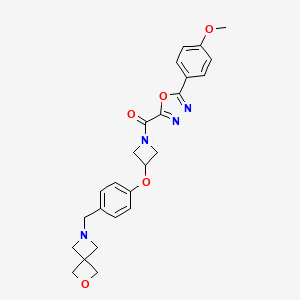

AZD1979, connu chimiquement sous le nom de (3-(4-(2-oxa-6-azaspiro[3.3]heptan-6-ylméthyl)phénoxy)azétidin-1-yl)(5-(4-méthoxyphényl)-1,3,4-oxadiazol-2-yl)méthanone, est un antagoniste du récepteur 1 de l’hormone concentrante de la mélanine. Il a été conçu pour le traitement de l’obésité en exploitant ses propriétés de modulation de l’appétit .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles : La synthèse de l’AZD1979 implique plusieurs étapes, notamment la formation des fragments azétidinyl et oxadiazolyl. Les étapes clés comprennent :

Formation du fragment azétidinyl : Cela implique la réaction de la 3-phénoxyazétidine avec divers réactifs pour introduire les substituants souhaités.

Formation du fragment oxadiazolyl : Cela implique la condensation de l’acide 5-(4-méthoxyphényl)-1,3,4-oxadiazole-2-carboxylique avec des amines appropriées.

Couplage des deux fragments : La dernière étape implique le couplage des fragments azétidinyl et oxadiazolyl dans des conditions réactionnelles spécifiques pour former l’this compound.

Méthodes de production industrielle : La production industrielle de l’this compound suit des voies de synthèse similaires, mais elle est optimisée pour la production à grande échelle. Cela comprend l’utilisation de réactions à haut rendement, de méthodes de purification efficaces et de mesures strictes de contrôle de la qualité pour garantir la pureté et la constance du produit final .

Analyse Des Réactions Chimiques

Types de réactions : L’AZD1979 subit diverses réactions chimiques, notamment :

Réduction : Implique l’élimination d’atomes d’oxygène ou l’ajout d’atomes d’hydrogène.

Substitution : Implique le remplacement d’un groupe fonctionnel par un autre.

Réactifs et conditions courantes :

Oxydation : Les réactifs courants comprennent le peroxyde d’hydrogène et le permanganate de potassium.

Réduction : Les réactifs courants comprennent le borohydrure de sodium et l’hydrure de lithium et d’aluminium.

Substitution : Les réactifs courants comprennent les halogènes et les nucléophiles

Principaux produits : Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l’oxydation peut produire des dérivés hydroxylés, tandis que la réduction peut produire des dérivés désoxygénés .

4. Applications de la recherche scientifique

L’this compound a un large éventail d’applications de recherche scientifique, notamment :

Chimie : Utilisé comme composé modèle pour étudier la réactivité des fragments azétidinyl et oxadiazolyl.

Biologie : Utilisé pour étudier le rôle du récepteur 1 de l’hormone concentrante de la mélanine dans divers processus biologiques.

Médecine : Étudié pour son utilisation potentielle dans le traitement de l’obésité et des troubles métaboliques associés.

Industrie : Utilisé dans le développement de nouveaux médicaments ciblant le récepteur 1 de l’hormone concentrante de la mélanine .

Applications De Recherche Scientifique

AZD1979 has a wide range of scientific research applications, including:

Chemistry: Used as a model compound to study the reactivity of azetidinyl and oxadiazolyl moieties.

Biology: Used to study the role of melanin-concentrating hormone receptor 1 in various biological processes.

Medicine: Investigated for its potential use in the treatment of obesity and related metabolic disorders.

Industry: Used in the development of new drugs targeting melanin-concentrating hormone receptor 1 .

Mécanisme D'action

L’AZD1979 exerce ses effets en antagonisant le récepteur 1 de l’hormone concentrante de la mélanine. Ce récepteur est impliqué dans la régulation de l’appétit et de la dépense énergétique. En bloquant ce récepteur, l’this compound réduit l’apport alimentaire et augmente la dépense énergétique, ce qui conduit à une perte de poids. Les cibles moléculaires et les voies impliquées comprennent le système nerveux central et diverses voies métaboliques .

Composés similaires :

AZD1234 : Un autre antagoniste du récepteur 1 de l’hormone concentrante de la mélanine aux propriétés similaires.

AZD5678 : Un composé ayant une structure similaire, mais des groupes fonctionnels différents.

Unicité de l’this compound : L’this compound est unique en raison de sa combinaison spécifique de fragments azétidinyl et oxadiazolyl, qui confèrent une grande puissance et une grande sélectivité pour le récepteur 1 de l’hormone concentrante de la mélanine. Cela en fait un candidat prometteur pour le traitement de l’obésité .

Comparaison Avec Des Composés Similaires

AZD1234: Another melanin-concentrating hormone receptor 1 antagonist with similar properties.

AZD5678: A compound with a similar structure but different functional groups.

Uniqueness of AZD1979: this compound is unique due to its specific combination of azetidinyl and oxadiazolyl moieties, which confer high potency and selectivity for melanin-concentrating hormone receptor 1. This makes it a promising candidate for the treatment of obesity .

Propriétés

IUPAC Name |

[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-[3-[4-(2-oxa-6-azaspiro[3.3]heptan-6-ylmethyl)phenoxy]azetidin-1-yl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H26N4O5/c1-31-19-8-4-18(5-9-19)22-26-27-23(34-22)24(30)29-11-21(12-29)33-20-6-2-17(3-7-20)10-28-13-25(14-28)15-32-16-25/h2-9,21H,10-16H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKKPIQPFRAPEAY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=NN=C(O2)C(=O)N3CC(C3)OC4=CC=C(C=C4)CN5CC6(C5)COC6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H26N4O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001106011 | |

| Record name | [5-(4-Methoxyphenyl)-1,3,4-oxadiazol-2-yl][3-[4-(2-oxa-6-azaspiro[3.3]hept-6-ylmethyl)phenoxy]-1-azetidinyl]methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001106011 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

462.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1254035-84-1 | |

| Record name | [5-(4-Methoxyphenyl)-1,3,4-oxadiazol-2-yl][3-[4-(2-oxa-6-azaspiro[3.3]hept-6-ylmethyl)phenoxy]-1-azetidinyl]methanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1254035-84-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | AZD-1979 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1254035841 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | [5-(4-Methoxyphenyl)-1,3,4-oxadiazol-2-yl][3-[4-(2-oxa-6-azaspiro[3.3]hept-6-ylmethyl)phenoxy]-1-azetidinyl]methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001106011 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | AZD-1979 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H9HGK5C4UM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does (3-(4-(2-Oxa-6-azaspiro[3.3]heptan-6-ylmethyl)phenoxy)azetidin-1-yl)(5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)methanone interact with its target, MCHr1, and what are the downstream effects of this interaction?

A1: While the exact binding mechanism of (3-(4-(2-Oxa-6-azaspiro[3.3]heptan-6-ylmethyl)phenoxy)azetidin-1-yl)(5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)methanone to MCHr1 hasn't been explicitly detailed in the provided research, it's classified as an antagonist. [] This means it likely binds to the receptor, preventing the natural ligand, melanin-concentrating hormone (MCH), from binding and activating the receptor. MCH is implicated in regulating appetite and energy balance, so blocking its action through MCHr1 antagonism is a potential strategy for obesity treatment. []

Q2: Can you describe a unique metabolic pathway of (3-(4-(2-Oxa-6-azaspiro[3.3]heptan-6-ylmethyl)phenoxy)azetidin-1-yl)(5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)methanone identified in research?

A2: Research has shown that (3-(4-(2-Oxa-6-azaspiro[3.3]heptan-6-ylmethyl)phenoxy)azetidin-1-yl)(5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)methanone undergoes an unusual metabolic transformation involving its strained spiro-azetidinyl moiety. Instead of the typical cytochrome P450 enzyme-mediated metabolism, glutathione S-transferases (GSTs) catalyze a direct conjugation of glutathione to the compound. [] This reaction leads to the formation of glutathione-related metabolites, including glutathionyl, cysteinyl, cysteinylglycinyl, and mercapturic acid conjugates. [] This unique metabolic pathway highlights the importance of considering enzyme systems beyond cytochrome P450s when investigating drug metabolism.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[(2S)-1-[[(2S)-1-[(2S)-2-[[(2S,3S)-1-[[(2S)-1-[[(2S,3R)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2R)-5-carbamimidamido-1-[[(2S)-1-[[(2S)-1,6-diamino-1-oxohexan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopentan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-2-oxoethyl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-methyl-1-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]-trimethylazanium](/img/structure/B605670.png)

![methyl 3-[[1-[2-(4-fluoroanilino)pyrimidin-4-yl]pyrrolidin-3-yl]carbamoylamino]benzoate](/img/structure/B605682.png)